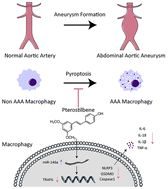Pterostilbene alleviates abdominal aortic aneurysm via inhibiting macrophage pyroptosis by activating the miR-146a-5p/TRAF6 axis†
Food & Function Pub Date: 2023-12-05 DOI: 10.1039/D3FO01235B
Abstract
Pterostilbene (PTE), a natural stilbene found in blueberries and several varieties of grapes, has several pharmacological activities, including anti-inflammatory and antioxidative activities. However, its role in abdominal aortic aneurysm (AAA), which is a severe inflammatory vascular disease, remains incompletely understood. In this study, we investigated the protective effects of natural stilbene PTE on AAA formation and the underlying mechanism. Two AAA mouse models (Ang II-induced model and PPE-induced model) were used to examine the effect of PTE on AAA formation. We showed that PTE administration attenuated AAA formation in mice. Furthermore, we found that PTE significantly inhibited inflammatory responses in mouse aortas, as PTE suppressed macrophage pyroptosis and prevented macrophage infiltration in aortas, resulting in reduced expression of pro-inflammatory cytokines in aortas. We also observed similar results in LPS + ATP-treated Raw 264.7 cells (a macrophage cell line) and primary peritoneal macrophages in vitro. We showed that pretreatment with PTE restrained inflammatory responses in macrophages by inhibiting macrophage pyroptosis. Mechanistically, miR-146a-5p and TRAF6 interventions in vivo and in vitro were used to investigate the role of the miR-146a-5p/TRAF6 axis in the beneficial effect of PTE on macrophage pyroptosis and AAA. We found that PTE inhibited macrophage pyroptosis by miR-146a-5p-mediated suppression of downstream TRAF6 expression. Moreover, miR-146a-5p knockout or TRAF6 overexpression abrogated the protective effect of PTE on macrophage pyroptosis and AAA formation. These findings suggest that miR-146a-5p/TRAF6 axis activation by PTE protects against macrophage pyroptosis and AAA formation. PTE might be a promising agent for preventing inflammatory vascular diseases, including AAA.


Recommended Literature
- [1] Plant natural products with leishmanicidal activity
- [2] Binuclear Cu(ii) coordination complex involving Cis-tetrathiafulvalene-bis-amido-2-pyridine-N-oxide as bi-anionic ligand: a robust molecular precursor toward magnetic conducting materials†
- [3] 3D-printed ketoenamine crosslinked polyrotaxane hydrogels and their mechanochromic responsiveness†
- [4] The NiGa-LDH@NiWO4 nanocomposite as an electrode material for pseudocapacitors
- [5] Instantaneous detection of explosive and toxic nitroaromatic compounds via donor–acceptor complexation†
- [6] Triple-shelled CuO/CeO2 hollow nanospheres derived from metal–organic frameworks as highly efficient catalysts for CO oxidation†
- [7] Conference report
- [8] More than just a barrier: using physical models to couple membrane shape to cell function
- [9] Correlation of diffusion and performance in sequentially processed P3HT/PCBM heterojunction films by time-resolved neutron reflectometry
- [10] Stereoselective synthesis of fluoroalkylated (Z)-alkene via nickel-catalyzed and iron-mediated hydrofluoroalkylation of alkynes†

Journal Name:Food & Function
Research Products
-
CAS no.: 113305-56-9









